molecular formula C10H11N3 B1521695 2-Amino-1-cyclopropylbenzimidazole CAS No. 945021-19-2

2-Amino-1-cyclopropylbenzimidazole

Cat. No.: B1521695
CAS No.: 945021-19-2
M. Wt: 173.21 g/mol
InChI Key: ZHOYGOVZAALSPT-UHFFFAOYSA-N
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Description

2-Amino-1-cyclopropylbenzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged scaffold in pharmacology, known for its diverse biological activities and structural similarity to purine bases . The specific substitution pattern of this compound—featuring an amino group at the 2-position and a cyclopropyl ring at the N1-position—is strategically designed to explore structure-activity relationships (SAR), as these modifications are known to profoundly influence binding affinity and selectivity toward various biological targets . Research on analogous compounds indicates potential for this chemical to serve as a key intermediate or precursor in developing novel therapeutic agents. Benzimidazole derivatives are extensively investigated as anti-inflammatory agents, with their activity often mediated through interactions with enzymes like cyclooxygenase (COX) and specific receptors . Furthermore, the 2-aminobenzimidazole motif is a common feature in molecules studied for targeting enzymes such as 11β-hydroxysteroid dehydrogenase and urokinase-type plasminogen activator . The incorporation of the cyclopropyl group, a component seen in advanced synthetic chemistry research , is intended to fine-tune the molecule's physicochemical properties and metabolic stability. This high-purity compound is intended for use in foundational in vitro and in vivo biological screening, hit-to-lead optimization, and mechanistic studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11N3/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOYGOVZAALSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287835
Record name 1-Cyclopropyl-1H-benzimidazol-2-amine
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945021-19-2
Record name 1-Cyclopropyl-1H-benzimidazol-2-amine
Source CAS Common Chemistry
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Record name 1-Cyclopropyl-1H-benzimidazol-2-amine
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Record name 1-cyclopropyl-1H-1,3-benzodiazol-2-amine
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Synthetic Methodologies for 2 Amino 1 Cyclopropylbenzimidazole and Structural Analogues

Retrosynthetic Analysis of 2-Amino-1-cyclopropylbenzimidazole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis involves logical disconnections of the key functional groups.

The primary disconnections are at the C-N bonds of the imidazole (B134444) ring. One logical approach involves disconnecting the N1-cyclopropyl bond and the C2-amino bond. This strategy identifies two key building blocks: a pre-formed 2-aminobenzimidazole (B67599) and a cyclopropyl-donating reagent. This is a convergent approach where the core heterocycle is synthesized first.

A second approach involves disconnecting the entire imidazole ring from an ortho-disubstituted benzene (B151609) precursor. This leads back to a cyclopropyl-substituted ortho-phenylenediamine and a one-carbon (C1) synthon that will provide the C2-amino group, such as cyanogen (B1215507) bromide or a derivative. This linear approach builds the ring onto a pre-functionalized aromatic precursor. The key synthons identified through this analysis are an o-phenylenediamine (B120857) derivative and a cyclopropyl (B3062369) source. youtube.comyoutube.com

Established Synthetic Routes for Benzimidazole (B57391) Core Assembly

The formation of the benzimidazole skeleton is a well-established field in heterocyclic chemistry, with several reliable methods available.

The most traditional and widely used method for synthesizing the 2-aminobenzimidazole core involves the condensation of an ortho-phenylenediamine with a suitable one-carbon electrophile. rsc.org

A common and effective C1 source is cyanogen bromide (BrCN) . The reaction proceeds by the nucleophilic attack of one amino group of the diamine onto the carbon of BrCN, followed by an intramolecular cyclization with the second amino group to form the guanidine-like structure within the imidazole ring. While effective, cyanogen bromide is highly toxic, which has prompted the search for safer alternatives. sci-hub.se

Alternative cyanating agents have been developed to circumvent the toxicity of BrCN. For instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been successfully used as an electrophilic cyanating agent in combination with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to synthesize 2-aminobenzimidazoles from o-phenylenediamines. sci-hub.se Another common precursor is cyanamide (H₂NCN) , which reacts with o-phenylenediamine under acidic conditions to yield 2-aminobenzimidazole.

Another established method is the cyclodesulfurization of a pre-formed thiourea (B124793), which is synthesized from an o-phenylenediamine and an isothiocyanate. symbiosisonlinepublishing.com This thiourea intermediate is then treated with a desulfurization agent, such as mercury(II) oxide or methyl iodide, to induce ring closure. symbiosisonlinepublishing.com More recently, methods using iodoacetic acid as the cyclization mediator have been developed, offering a simpler process with high yields. symbiosisonlinepublishing.com

Table 1: Comparison of Reagents for Condensation with o-Phenylenediamines

Reagent Typical Conditions Advantages Disadvantages
Cyanogen Bromide Reflux temperature, extended reaction times sci-hub.se High reactivity, well-established Highly toxic sci-hub.se
Cyanamide Acidic conditions Readily available May require harsh conditions
NCTS/LiHMDS Low temperature (5°C to RT) sci-hub.se Less toxic, air-stable reagent sci-hub.se Requires strong base, multi-component sci-hub.se

Beyond classical condensation, a variety of cyclization and rearrangement strategies have been developed for benzimidazole synthesis, often utilizing metal catalysis or intramolecular reactions.

Transition-metal-free methods have gained traction. For example, the reaction of 2-iodoanilines with nitriles, promoted by potassium tert-butoxide (KOtBu), provides a direct route to 2-substituted benzimidazoles. rsc.org Another approach involves the intramolecular C-H amidation of imines formed from o-phenylenediamines and aldehydes, using molecular iodine under basic conditions. organic-chemistry.org

Copper-catalyzed cyclization has proven to be a versatile tool. Ligand-free copper(II) oxide nanoparticles can catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzimidazoles. rsc.orgorganic-chemistry.org This heterogeneous catalysis system allows for easy recovery and recycling of the catalyst. organic-chemistry.org Similarly, copper iodide has been used to catalyze the cyclization of o-bromoarylamines with nitriles, yielding a wide range of benzimidazole derivatives with high efficiency. rsc.org

Reductive cyclization offers another pathway. o-Nitroanilines can be condensed with alcohols in a redox reaction promoted by sodium sulfide (B99878) and iron(III) chloride to form benzimidazoles. organic-chemistry.org A one-pot procedure using formic acid and iron powder can convert aromatic 2-nitroamines into benzimidazoles by reducing the nitro group and effecting the cyclization in a single step. organic-chemistry.org

Introduction and Modification of the Cyclopropyl Group within Benzimidazole Scaffolds

The most direct method for introducing the cyclopropyl group onto the pre-formed 2-aminobenzimidazole nucleus is through N-alkylation. This typically involves reacting the heterocycle with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base. The choice of base and solvent is crucial to ensure selective N1-alkylation.

A powerful method for forming such C-N bonds is the Ullmann condensation or Ullmann-type coupling. organic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with a nucleophile. In this context, it can be adapted for the N-alkylation of azoles. organic-chemistry.org While traditionally used for N-arylation, modified Ullmann conditions can facilitate the coupling of alkyl groups. The reaction of 2-aminobenzimidazole with a cyclopropylboronic acid, catalyzed by copper salts, represents a modern variant of this approach, falling under the umbrella of Chan-Lam coupling reactions. organic-chemistry.org

The cyclopropyliminium rearrangement is a chemical reaction where cyclopropyl-substituted imines or iminium ions undergo ring expansion to form five-membered heterocycles, such as pyrrolines. nih.govdocumentsdelivered.com This rearrangement, also known as the Cloke–Wilson rearrangement, is driven by the release of strain from the three-membered cyclopropane (B1198618) ring. nih.gov

In the context of benzimidazole synthesis, this type of rearrangement is more commonly applied to create fused heterocyclic systems. For example, 2-cyclopropylbenzazoles, including benzimidazoles and benzothiazoles, can undergo rearrangement under acidic conditions to form condensed pyrroloazoles. mathnet.ru The reaction proceeds through the formation of a cyclopropyliminium ion intermediate, which then rearranges. mathnet.ruresearchgate.net The reactivity of the substrate increases from benzimidazole to benzothiazole (B30560) to benzoxazole. mathnet.ru While this is a powerful tool for creating complex fused scaffolds, its direct application to synthesize a simple N-substituted, non-fused system like this compound is not a standard approach. The rearrangement inherently leads to a fused bicyclic product rather than a simple N-substituted one. mathnet.ruresearchgate.net

Functionalization at the 2-Amino Position of Benzimidazoles

The 2-aminobenzimidazole core possesses two primary nucleophilic sites: the exocyclic 2-amino group and the endocyclic nitrogen atoms (N1 and N3) of the imidazole ring. The reactivity of the exocyclic amino group allows for a wide array of functionalization reactions, making it a versatile handle for introducing molecular diversity. researchgate.net Key transformations include acylation, alkylation, and arylation.

Acylation and Aroylation: The exocyclic 2-amino group readily undergoes acylation when treated with acylating agents such as acid halides or anhydrides. researchgate.netresearchgate.net For instance, reacting 2-aminobenzimidazole with furan-2-carboxylic acid chloride in pyridine (B92270) yields 2-(2-furoylamino)benzimidazole. google.com Similarly, treatment with alkyl carbonohalidates (e.g., ethyl chloroformate) can produce the corresponding alkyl benzimidazole-2-carbamates. researchgate.net However, a significant challenge in the acylation of 2-aminobenzimidazoles is the competition between the exocyclic amino group and the endocyclic N1/N3 nitrogen. acs.org The reaction conditions can influence the site of acylation. For example, selective acylation at the desired exocyclic amino group (N-2') over the endocyclic nitrogen (N-3) has been achieved using specific coupling protocols, such as those involving CDI/HOBt in 1,4-dioxane (B91453) at elevated temperatures. acs.org

Alkylation and Arylation: The 2-amino group can also be functionalized through alkylation and arylation reactions. researchgate.netresearchgate.net However, similar to acylation, regioselectivity can be a challenge. The development of catalyst-controlled chemoselective methods has provided a powerful solution to this problem. It has been demonstrated that the choice of metal catalyst can direct the arylation to either the exocyclic amino group or the endocyclic nitrogen. nih.gov A Palladium-catalyzed method using a specific ligand system selectively promotes N-arylation of the primary amino group, while a Copper-catalyzed procedure directs the arylation to the azole nitrogen. nih.gov This dual-catalyst approach allows for the protecting-group-free synthesis of specifically N-functionalized 2-aminobenzimidazoles. nih.gov

The following table summarizes various methods for the functionalization at the 2-amino position of the benzimidazole core.

Reaction Type Reagent(s) Solvent/Catalyst Product Type Reference(s)
AroylationFuran-2-carboxylic acid chloridePyridineN-Aroyl-2-aminobenzimidazole google.com
Acylation (Carbamate)Alkyl carbonohalidatesBaseAlkyl benzimidazole-2-carbamate researchgate.net
Selective AcylationCarboxylic acid, CDI, HOBT1,4-DioxaneN-Acyl-2-aminobenzimidazole acs.org
N-Arylation (exocyclic)Aryl BromidePd₂(dba)₃, Ligand, Base2-(Arylamino)benzimidazole nih.gov
N-Arylation (endocyclic)Aryl Iodide/BromideCuI, Ligand, Base1-Aryl-2-aminobenzimidazole nih.gov
AlkylationDimethyl sulfate-1,3-Dimethyl-2-methyliminobenzimidazole researchgate.net

Modern and Sustainable Synthetic Approaches for this compound Production

The synthesis of the specific target molecule, this compound, is not commonly described in a single step. A logical and modern approach involves a two-stage process: first, the synthesis of the 2-aminobenzimidazole core, followed by the selective N-cyclopropylation at the N1 position. This strategy allows for the incorporation of sustainable and efficient methodologies at each stage.

Stage 1: Synthesis of the 2-Aminobenzimidazole Core

Traditional methods for constructing the 2-aminobenzimidazole ring often involve the cyclodesulfurization of a pre-formed thiourea using reagents like mercury(II) oxide, which are hazardous and generate significant waste. symbiosisonlinepublishing.com Modern, more sustainable alternatives have been developed to circumvent these issues. A prominent green approach is the electrochemical synthesis from N-substituted o-phenylenediamines and isothiocyanates. nih.govorganic-chemistry.org This method utilizes sodium iodide (NaI) as a cost-effective and low-toxicity mediator and electrolyte. nih.govorganic-chemistry.org The reaction proceeds via a thiourea formation/cyclization/desulfurization cascade in a single reaction vessel under ambient temperature, often in environmentally benign solvents. organic-chemistry.org This electrochemical approach avoids the use of harsh chemical oxidants, is scalable, and demonstrates high efficiency with yields up to 98%. nih.govorganic-chemistry.org

Stage 2: Selective N1-Cyclopropylation

Once the 2-aminobenzimidazole core is formed, the final step is the introduction of the cyclopropyl group at the N1 position. Modern organometallic cross-coupling reactions provide an efficient means for this transformation. Specifically, copper-promoted N-cyclopropylation using cyclopropylboronic acid has been established as an effective method for a variety of nitrogen-containing heterocycles, amides, and anilines. epfl.chrsc.org The reaction is typically carried out in the presence of a copper(II) acetate (B1210297) catalyst, a ligand such as 2,2′-bipyridine, and a base. rsc.org

Based on the principles of catalyst-controlled selectivity, a copper-catalyzed reaction is expected to favor functionalization of the endocyclic (N1) nitrogen over the exocyclic 2-amino group. nih.gov This inherent selectivity makes the copper-mediated N-cyclopropylation with cyclopropylboronic acid an ideal method for the final step in the synthesis of this compound, avoiding the need for protecting groups on the 2-amino function.

A proposed sustainable synthetic route is outlined in the table below.

Step Reaction Reagents and Conditions Key Advantages Reference(s)
1Core Synthesis (Electrochemical Cyclization)o-Phenylenediamine, Isothiocyanate, NaI (catalytic), undivided electrochemical cell, ambient temperature.Sustainable (avoids harsh oxidants), high yield, mild conditions, scalable. nih.govorganic-chemistry.org
2N1-Cyclopropylation2-Aminobenzimidazole, Cyclopropylboronic acid, Cu(OAc)₂, 2,2′-bipyridine, Na₂CO₃, Dichloroethane.High selectivity for N1 position, use of modern cross-coupling, good to excellent yields. epfl.chrsc.org

This two-step sequence, leveraging electrochemical synthesis and selective copper-catalyzed cross-coupling, represents a modern, efficient, and environmentally conscious pathway for the production of this compound.

Structure Activity Relationship Sar Studies of 2 Amino 1 Cyclopropylbenzimidazole Analogues

Methodologies for SAR Elucidation and Interpretation

The elucidation of SAR for 2-amino-1-cyclopropylbenzimidazole analogues employs a variety of methodologies. A primary approach involves the synthesis of a series of related compounds where specific parts of the lead structure are systematically varied. nih.gov This allows researchers to observe the effects of these changes on biological activity.

Key methodological approaches include:

Combinatorial Chemistry and High-Throughput Screening: To efficiently explore a vast chemical space, libraries of 2-aminobenzimidazole (B67599) derivatives are often synthesized using solid-phase techniques. nih.gov These libraries can then be screened against biological targets to identify initial hits and establish preliminary SAR trends. nih.gov

Parallel Synthesis: This technique allows for the simultaneous creation of a large number of compounds in a structured manner, facilitating the rapid exploration of various substituents at different positions of the benzimidazole (B57391) scaffold.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how analogues will interact with their biological targets and to rationalize observed SAR data. nih.govnih.gov These computational tools help in visualizing binding modes and identifying key interactions. nih.gov

Spectroscopic Techniques: Methods like NMR and X-ray crystallography are used to confirm the structures of synthesized analogues and, in some cases, to study their interactions with target macromolecules. rsc.org

Interpretation of the data generated from these methodologies involves identifying trends where specific structural features consistently lead to an increase or decrease in a desired biological effect. This information is then used to design next-generation compounds with improved properties.

Impact of Cyclopropyl (B3062369) Ring Substitution on Bioactivity and Selectivity

The cyclopropyl group at the N1 position of the benzimidazole ring is a key feature that can significantly influence the bioactivity and selectivity of these compounds. The introduction of a cyclopropane (B1198618) ring can impose conformational constraints on the molecule, which may be favorable for binding to a specific biological target. researchgate.net

Studies on related heterocyclic compounds have shown that the cyclopropane moiety can act as a "rigid" linker or terminal group. researchgate.net Its stereochemistry and the introduction of substituents on the ring can further modulate the compound's three-dimensional shape and, consequently, its interaction with target proteins. For instance, in other chemical series, the stereoconfiguration of the cyclopropane fragment has been shown to be crucial for activity. researchgate.net

While specific SAR data for substitutions on the cyclopropyl ring of this compound itself is not extensively detailed in the provided results, the general principles of cyclopropane incorporation in drug design suggest that modifications at this position would likely have a profound impact on the compound's pharmacological profile.

Influence of Benzimidazole Core Functionalization on Pharmacological Profile

Functionalization of the benzimidazole core, particularly at the C5 and C6 positions, is a well-established strategy for modulating the pharmacological profile of this class of compounds. nih.gov The electronic and steric properties of substituents on the benzene (B151609) ring can influence various aspects of the molecule's behavior, including its binding affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov

For instance, in a study of 2-aminobenzimidazole derivatives as p38α MAP kinase inhibitors, substitutions at the benzimidazole core were found to be critical for activity. nih.gov Specifically, a 2,4-difluoro substitution at a related position led to better inhibition than a mono-fluoro substitution, highlighting the importance of the electronic nature of the substituents. nih.gov

The following table summarizes the general influence of benzimidazole core functionalization based on broader benzimidazole SAR studies:

Position of SubstitutionGeneral Effect on Pharmacological Profile
C2 Greatly influences the overall activity and target selectivity. nih.gov
N1 Substitutions can significantly impact potency and pharmacokinetic properties. nih.gov
C5/C6 Modifications at these positions can fine-tune activity and selectivity. nih.gov

These findings underscore the importance of the benzimidazole core as a scaffold that can be readily modified to optimize the desired pharmacological effects. nih.govresearchgate.net

Role of the 2-Amino Group in Ligand-Target Binding and Efficacy

The 2-amino group is a crucial pharmacophoric element in many biologically active 2-aminobenzimidazole derivatives. nih.gov It can participate in key hydrogen bonding interactions with the biological target, which is often a critical factor for binding affinity and efficacy. nih.govresearchgate.net The hydrogen bond donor-acceptor capability of the 2-amino group, combined with the aromatic nature of the benzimidazole ring system, allows these molecules to interact effectively with biomolecules like enzymes and nucleic acids. researchgate.net

In the context of RNA binding, for example, the 2-aminobenzimidazole scaffold is considered a privileged structure. nih.gov The 2-amino group, along with the endocyclic nitrogens of the imidazole (B134444) ring, can form specific hydrogen bonds with RNA bases. nih.gov

Furthermore, derivatization of the 2-amino group can have a significant impact on activity. For instance, N-acyl 2-aminobenzimidazole derivatives have been investigated as inhibitors of IRAK4, where the amide bridge was found to be essential for activity. nih.gov Replacement of the amide with urea (B33335) or sulphonamide groups resulted in a loss of inhibition, indicating a strict structural requirement for the interaction. nih.gov

Molecular docking simulations of benzimidazoles binding to β-tubulin have highlighted the importance of specific amino acid residues, such as E198, in forming key interactions with the ligand. nih.gov The 2-amino group or its derivatives would be expected to play a central role in such interactions.

Stereochemical Aspects and Their Contribution to Structure-Activity Relationships

Stereochemistry can play a pivotal role in the structure-activity relationships of this compound analogues, particularly concerning the cyclopropyl group and any other chiral centers within the molecule. Although specific studies on the stereochemistry of this compound were not found in the provided search results, general principles from related compounds underscore its importance.

The introduction of the cyclopropyl ring creates a potential for cis/trans isomerism if the ring itself is substituted. More importantly, the attachment of the cyclopropyl group to the benzimidazole nitrogen can lead to a rigidified conformation that may be stereochemically defined. In other classes of molecules, the stereoisomers of cyclopropane-containing analogues have demonstrated significant differences in biological activity. researchgate.net For example, the activity of a 1S,2R-isomer of a cyclopropane-containing compound was considerably higher than its prototype. researchgate.net

The three-dimensional arrangement of atoms is critical for the specific "lock-and-key" fit between a ligand and its biological target. Different stereoisomers can present distinct pharmacophoric features to the binding site, leading to variations in affinity and efficacy. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound analogues would be a critical step in fully understanding their SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, QSAR studies can provide valuable insights for the rational design of new, more potent analogues. nih.gov

A typical QSAR study involves the following steps:

Data Set Preparation: A series of this compound analogues with their corresponding biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov

For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. nih.gov These maps can guide the modification of the this compound scaffold to enhance its biological effects.

While a specific QSAR model for this compound was not identified in the search results, the application of these methods to other benzimidazole series has been successful in guiding drug discovery efforts. nih.govnih.gov

Computational Chemistry and Cheminformatics in the Research of 2 Amino 1 Cyclopropylbenzimidazole

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode and estimating the binding affinity of potential drug candidates.

In the context of 2-Amino-1-cyclopropylbenzimidazole, molecular docking studies are instrumental in predicting how this molecule might interact with the active sites of various protein targets. Although specific docking studies on this compound are not extensively reported in the available literature, research on analogous benzimidazole (B57391) derivatives provides a framework for understanding its potential binding mechanisms. For instance, docking studies of benzimidazole-based inhibitors against protein kinases, a common target for such scaffolds, reveal key interactions. nih.gov

Table 1: Representative Molecular Docking Parameters for Benzimidazole Derivatives

ParameterDescriptionTypical Value Range for Active Benzimidazoles
Docking Score (kcal/mol) Estimated free energy of binding. More negative values indicate stronger binding.-7 to -10
Hydrogen Bonds Key polar interactions with protein residues.2-4 bonds with hinge region residues
Hydrophobic Interactions Interactions with non-polar residues.Present, often involving substituted groups

Note: This table represents typical values observed in studies of various benzimidazole derivatives targeting protein kinases and is intended for illustrative purposes.

Advanced Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide insights into molecular structure, stability, and reactivity.

For this compound, DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity. sapub.org The MEP map can identify the electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic and nucleophilic attack, respectively. nih.gov

Studies on similar amino-substituted benzimidazoles have shown that the amino group and the nitrogen atoms of the imidazole (B134444) ring are typically electron-rich regions, making them potential sites for hydrogen bonding. researchgate.net The cyclopropyl (B3062369) group, being an alkyl substituent, contributes to the molecule's lipophilicity. These electronic properties are fundamental to understanding the molecule's interaction with biological targets and its metabolic stability.

Table 2: Predicted Electronic Properties of a Representative Amino-Benzimidazole Analogue

PropertyDescriptionPredicted Value (Illustrative)
HOMO Energy Energy of the highest occupied molecular orbital.-5.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital.-1.2 eV
HOMO-LUMO Gap Difference in energy between HOMO and LUMO.4.3 eV
Dipole Moment Measure of the molecule's overall polarity.2.5 Debye

Note: These values are illustrative and based on general findings for amino-benzimidazole structures. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Ligand-Protein Conformational Dynamics and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and a protein over time. researchgate.netnih.gov This technique allows for the study of the conformational changes in both the ligand and the protein upon binding and can offer insights into the stability of the complex and the kinetics of the binding process. nih.gov

Analysis of the MD trajectory can reveal the stability of the key hydrogen bonds and hydrophobic interactions predicted by docking. It can also show how the cyclopropyl group or other parts of the molecule adjust their conformation to optimize the fit within the binding pocket. Furthermore, advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization for this compound Analogues

The assessment of a compound's ADMET properties is a critical step in drug development. In silico ADMET prediction tools use computational models to estimate these properties, helping to identify potential liabilities early in the discovery process. mdpi.comresearchgate.net

For this compound and its analogues, various ADMET parameters can be predicted. These include properties like aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.comresearchgate.net Toxicity predictions can also flag potential issues such as mutagenicity or cardiotoxicity.

For instance, based on general characteristics of benzimidazole derivatives, it can be anticipated that the amino group might enhance solubility, while the cyclopropyl group could increase lipophilicity, potentially influencing absorption and distribution. nih.gov Predictive models can provide quantitative estimates for these properties, guiding the chemical modification of the lead compound to improve its drug-like characteristics.

Table 3: Representative In Silico ADMET Predictions for a Hypothetical this compound Analogue

ADMET PropertyPredicted OutcomeImplication for Drug Development
Aqueous Solubility Moderately SolubleFavorable for oral absorption.
GI Absorption HighLikely to be well-absorbed from the gut.
BBB Permeability LowMay not be suitable for targeting the central nervous system.
CYP2D6 Inhibition Possible InhibitorPotential for drug-drug interactions.
hERG Inhibition Low RiskReduced likelihood of cardiotoxicity.

Note: This table presents hypothetical predictions for illustrative purposes. Actual ADMET properties would need to be determined through specific in silico models and experimental validation.

Virtual Screening and Library Design for Novel this compound Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach can be either structure-based, relying on docking the library against a protein target, or ligand-based, using the structure of a known active compound like this compound as a template.

Starting with this compound as a hit compound, virtual screening can be employed to explore chemical space and identify novel derivatives with potentially improved properties. For example, a library of commercially available or synthetically feasible compounds containing the 2-aminobenzimidazole (B67599) scaffold could be docked into a target protein's active site. The top-scoring compounds would then be selected for experimental testing.

Furthermore, computational tools can be used to design a virtual library of novel this compound derivatives. This involves systematically modifying the core structure with different substituents at various positions and then evaluating the designed molecules in silico for their predicted binding affinity, ADMET properties, and synthetic accessibility. This iterative process of design, evaluation, and refinement can significantly accelerate the discovery of lead compounds with optimized characteristics. nih.gov

Preclinical Development and Drug Discovery Potential of 2 Amino 1 Cyclopropylbenzimidazole Derivatives

Lead Compound Identification and Optimization Strategies

The journey to a viable drug candidate often begins with the identification of a "hit" compound from a large chemical library, which is then optimized into a "lead" compound with more desirable properties. For 2-aminobenzimidazole (B67599) derivatives, a common approach to lead identification involves high-throughput screening of diverse chemical libraries against a specific biological target or in a phenotypic assay.

A notable example in the broader 2-aminobenzimidazole class is the identification of a hit compound for Chagas disease through in vitro phenotypic screening against Trypanosoma cruzi. rsc.org Once a hit is identified, the subsequent lead optimization phase focuses on systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. rsc.org

Key optimization strategies for 2-aminobenzimidazole derivatives often include:

Structure-Activity Relationship (SAR) Studies: This involves the synthesis of a series of analogues to understand how different substituents on the benzimidazole (B57391) core and the amino group affect biological activity. For instance, in the development of antitubercular agents, various substitutions on the benzimidazole scaffold were explored to improve potency and reduce cytotoxicity. nih.gov

Introduction of Metabolic Soft Spots: To address potential issues with long half-life, which was observed with some early cyclooxygenase-2 (COX-2) inhibitors, medicinal chemists may intentionally introduce sites that are susceptible to metabolic enzymes, thereby facilitating clearance from the body. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological or pharmacokinetic profile.

In Vitro and Ex Vivo Efficacy and Selectivity Assessments

Once a lead compound is identified, its efficacy and selectivity are rigorously evaluated using a battery of in vitro and ex vivo assays. These assessments are crucial for establishing the compound's potential therapeutic utility and its margin of safety.

In Vitro Efficacy:

Antiparasitic Activity: Derivatives of 2-aminobenzimidazole have demonstrated significant in vitro activity against various parasites. For example, N-benzyl-1H-benzimidazol-2-amine derivatives have shown micromolar activity against different Leishmania species. nih.gov Similarly, a series of 2-aminobenzimidazoles were evaluated for their activity against the intracellular amastigotes of Trypanosoma cruzi, the causative agent of Chagas disease. rsc.org

Antimicrobial Activity: The 2-aminobenzothiazole (B30445) scaffold, which is structurally related to 2-aminobenzimidazoles, has been identified as having bactericidal activity against Mycobacterium tuberculosis. nih.gov

Anticancer Activity: Novel cyclopentaquinoline derivatives, which share some structural similarities with fused heterocyclic systems, have been evaluated for their anti-proliferative properties against various cancer cell lines, demonstrating the potential for this class of compounds in oncology. rsc.org

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values.

Selectivity:

Selectivity is a critical parameter that measures a compound's ability to interact with its intended target over other related targets. High selectivity is desirable as it can minimize off-target effects and potential side effects.

Cytotoxicity against Mammalian Cells: To assess selectivity, the cytotoxicity of the compounds is often tested against various mammalian cell lines. A high selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective concentration, indicates a favorable therapeutic window. In the study of anti-leishmanial N-benzyl-1H-benzimidazol-2-amine derivatives, compounds with high activity against the parasite and low cytotoxicity against mammalian cells were prioritized. nih.gov

Enzyme Inhibition Assays: For compounds designed to inhibit specific enzymes, their activity is tested against a panel of related enzymes. For example, in the development of COX-2 inhibitors, the selectivity for COX-2 over the COX-1 isoform is a key determinant of their gastrointestinal safety profile. nih.gov

The following table provides a representative example of in vitro activity and cytotoxicity data for a series of 2-aminobenzimidazole derivatives.

CompoundT. cruzi Activity (EC50, µM)Cytotoxicity (L6 Cells, CC50, µM)Selectivity Index (SI)
Hit 1 1.22520.8
Derivative A 0.83037.5
Derivative B 2.5>50>20

This table is illustrative and based on data for related 2-aminobenzimidazole compounds.

Target Engagement and Pathway Modulation Studies

Identifying the specific molecular target of a compound and understanding how it modulates cellular pathways are fundamental aspects of preclinical drug discovery. These studies provide a mechanistic basis for the compound's observed biological effects.

Target Identification:

For compounds identified through phenotypic screening, the molecular target is often unknown. A variety of techniques can be employed to identify the target, including:

Affinity Chromatography: This involves immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Genetic Approaches: In some cases, screening for resistance mutations can help identify the target protein.

Computational Methods: Molecular docking studies can be used to predict the binding of the compound to known protein structures, providing hypotheses for potential targets. For instance, docking studies were used to explore the possible mechanism of action of anti-leishmanial benzimidazole derivatives by investigating their binding to the enzyme arginase. nih.gov

Pathway Modulation:

Once a target is identified, further studies are conducted to understand how the compound's interaction with the target affects downstream cellular pathways.

Western Blotting: This technique can be used to measure changes in the expression or phosphorylation status of key proteins in a signaling pathway.

Gene Expression Profiling: Microarray or RNA-sequencing analysis can provide a global view of the changes in gene expression induced by the compound.

Metabolic Pathway Analysis: In the context of infectious diseases, a comparative analysis of the metabolic pathways of the host and the pathogen can reveal unique pathogen-specific enzymes that can be targeted. This approach has been used to identify potential drug targets in Toxoplasma gondii.

For example, in the study of novel anticancer agents, researchers investigated their ability to induce apoptosis (programmed cell death) and act as topoisomerase II inhibitors, key mechanisms in cancer therapy. rsc.org

Early Pharmacokinetic Profiling and Metabolic Stability Investigations

The pharmacokinetic properties of a compound, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), determine its concentration and persistence in the body, which are critical for its efficacy and safety. Early assessment of these properties is essential to guide lead optimization.

Metabolic Stability:

Metabolic stability refers to a compound's susceptibility to being broken down by metabolic enzymes, primarily in the liver.

In Vitro Microsomal Stability Assays: A common method to assess metabolic stability is to incubate the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. In the hit-to-lead optimization of 2-aminobenzimidazoles for Chagas disease, microsomal stability was a key parameter that was optimized. rsc.org

Hepatocyte Stability Assays: Using intact liver cells (hepatocytes) can provide a more comprehensive picture of metabolism as they contain both phase I and phase II metabolic enzymes.

A compound with very high metabolic stability may have an undesirably long half-life, potentially leading to accumulation and toxicity, while a compound with very low stability may be cleared too quickly to exert a therapeutic effect.

Early Pharmacokinetic Studies:

Preliminary pharmacokinetic studies are often conducted in animal models (e.g., mice or rats) to assess how the compound behaves in a living organism. These studies provide data on key parameters such as:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

Half-life (t1/2): The time it takes for the concentration of the compound in the body to be reduced by half.

Clearance (CL): The volume of plasma cleared of the compound per unit time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

The following table shows representative early pharmacokinetic data for a hypothetical 2-amino-1-cyclopropylbenzimidazole derivative.

ParameterValue
In Vitro Microsomal Half-life (min) 45
Oral Bioavailability (%) 30
Plasma Half-life (h) 4.2
Clearance (mL/min/kg) 15

This table is illustrative and the data are hypothetical.

Preliminary Safety and Toxicology Evaluations

Early assessment of a compound's potential toxicity is crucial to identify liabilities that could halt its development. These preliminary evaluations are designed to de-risk the lead compound before it moves into more extensive and costly regulatory toxicology studies.

In Vitro Toxicology Assays:

A panel of in vitro assays is typically used to screen for potential toxicities:

Cardiotoxicity (hERG Assay): The hERG potassium channel is a critical protein for cardiac repolarization. Blockade of this channel can lead to a potentially fatal arrhythmia. Therefore, screening for hERG inhibition is a standard in vitro safety assay.

Genotoxicity (Ames Test): The Ames test uses bacteria to assess a compound's potential to cause mutations in DNA, which could indicate carcinogenic potential. Structure-activity relationship studies have been conducted on some aromatic amine-containing compounds to mitigate their mutagenic properties. nih.gov

Hepatotoxicity: The potential for a compound to cause liver injury is often assessed using cultured liver cells.

In Vivo Preliminary Toxicology:

If a compound shows a promising profile in in vitro safety assays, preliminary in vivo toxicology studies may be conducted in rodents. These studies typically involve administering the compound at a range of doses and monitoring the animals for any adverse effects, such as changes in body weight, clinical signs of toxicity, and effects on major organs observed at necropsy.

The information from these early safety and toxicology evaluations is vital for the decision-making process in drug discovery, helping to select the most promising candidates for further development while minimizing the risk of late-stage failures.

Future Perspectives and Emerging Research Directions for 2 Amino 1 Cyclopropylbenzimidazole

The Benzimidazole-Cyclopropyl Scaffold: A Launchpad for Multi-Targeted Therapeutics

The benzimidazole (B57391) nucleus is widely recognized as a "privileged scaffold" in drug discovery, attributed to its structural similarity to naturally occurring purines and its ability to engage in various biological interactions. nih.govnih.gov This core structure is a common feature in numerous FDA-approved drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov The therapeutic versatility of benzimidazoles stems from their capacity to interact with a multitude of enzymes and receptors. nih.gov

The incorporation of a cyclopropyl (B3062369) group at the N1 position of the benzimidazole ring can further enhance its therapeutic potential by introducing unique conformational constraints and metabolic stability. This strategic modification can influence the molecule's binding affinity and selectivity towards various biological targets, making the benzimidazole-cyclopropyl scaffold an attractive starting point for the design of multi-targeted therapeutics. These agents are designed to simultaneously modulate multiple biological pathways, a particularly valuable strategy in treating complex multifactorial diseases like cancer. researchgate.net

For instance, derivatives of the benzimidazole scaffold have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. scispace.com The development of multi-kinase inhibitors based on the benzimidazole-cyclopropyl framework could offer a promising approach to overcoming drug resistance and improving therapeutic outcomes. The unique structural features of this scaffold provide a foundation for designing compounds that can interact with the ATP-binding sites of multiple kinases, thereby disrupting several oncogenic signaling pathways at once.

Beyond the Horizon: Exploring Novel Therapeutic Frontiers

While the benzimidazole scaffold is well-established in areas like cancer and infectious diseases, the unique properties of the 2-Amino-1-cyclopropylbenzimidazole framework open doors to novel therapeutic applications. Researchers are actively exploring its potential in a wider range of diseases.

The anti-inflammatory and analgesic properties of benzimidazole derivatives are well-documented, with mechanisms often involving the inhibition of enzymes like cyclooxygenases (COXs). nih.gov The structural characteristics of this compound could be leveraged to develop new and more potent anti-inflammatory agents with improved safety profiles.

Furthermore, the structural similarity of the benzimidazole core to purinergic signaling molecules suggests potential applications in neurological disorders. nih.gov The exploration of this compound derivatives for their activity on neuroinflammatory pathways or as modulators of neurotransmitter receptors could unveil new treatment strategies for neurodegenerative diseases. The diverse biological activities reported for benzimidazole derivatives, including antiviral and antidiabetic properties, also warrant further investigation within the context of the this compound scaffold. nih.gov

Innovating Synthesis: Crafting Complex Analogues

The advancement of synthetic methodologies is crucial for exploring the full therapeutic potential of the this compound scaffold. While traditional methods for benzimidazole synthesis exist, there is a continuous drive to develop more efficient, versatile, and environmentally friendly approaches to generate complex and diverse analogues. nih.govnih.gov

Recent advancements in synthetic organic chemistry, such as microwave-assisted synthesis and the use of green chemistry principles, are being applied to the production of benzimidazole derivatives. nih.gov These modern techniques can accelerate the synthesis of novel compounds, allowing for the rapid generation of chemical libraries for high-throughput screening.

A key focus in the synthesis of this compound analogues is the development of methods for the regioselective functionalization of the benzimidazole core and the cyclopropyl ring. This will enable the systematic exploration of the structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. For example, a one-step protocol has been developed for the synthesis of 2-substituted benzo[d]imidazoles from 2-hydroxycyclobutanones and o-phenylenediamines, showcasing innovative ring-closure/ring-fission processes. researchgate.net Such novel synthetic routes are essential for creating a diverse range of analogues for biological evaluation. nih.govacs.org

The Digital Revolution in Drug Design: AI and Machine Learning

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of this compound derivatives is no exception. These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties. nih.govnih.govarxiv.org

Furthermore, generative AI models can design novel molecules from scratch with desired properties. nih.gov These models can be trained on existing libraries of benzimidazole derivatives to generate new, synthetically accessible analogues of this compound with optimized potency, selectivity, and pharmacokinetic profiles. This in silico design process can significantly reduce the time and cost associated with traditional drug discovery pipelines.

From Bench to Bedside: The Power of Collaborative Initiatives

The translation of promising research findings on this compound derivatives into viable clinical candidates requires a concerted effort involving academia, pharmaceutical companies, and regulatory agencies. Collaborative initiatives are essential to bridge the gap between basic research and clinical development.

Academic research plays a crucial role in elucidating the fundamental biology and mechanism of action of new compounds. Pharmaceutical companies, with their expertise in drug development, manufacturing, and clinical trials, are vital for advancing lead compounds through the development pipeline. Several pharmaceutical companies are actively involved in the production and development of benzimidazole-based active pharmaceutical ingredients (APIs). granulesindia.com

Public-private partnerships and consortia can facilitate the sharing of resources, expertise, and data, thereby accelerating the drug development process. These collaborations can help to de-risk projects, attract funding, and ensure that the most promising drug candidates are progressed towards clinical evaluation. Ultimately, such synergistic efforts are paramount to realizing the full therapeutic potential of the this compound scaffold for the benefit of patients.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-Amino-1-cyclopropylbenzimidazole, and how can reaction efficiency be optimized?

  • Methodology :

  • Cyclization of o-phenylenediamines : React with cyclopropane derivatives (e.g., cyclopropylcarbonyl chloride) under inert atmospheres, using catalysts like Pd/C or FeCl₃. Optimize yield by varying solvents (DMF, THF) and temperatures (80–120°C) .
  • CO₂-assisted cyclization : Utilize CO₂ and H₂ gas for greener synthesis, achieving cyclization at moderate pressures (1–5 atm) and temperatures (60–100°C) .
  • Validation : Monitor reactions via TLC or HPLC; purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO to confirm proton environments (e.g., NH₂ at δ 5.8–6.2 ppm) and cyclopropyl carbons (δ 8–12 ppm) .
  • FT-IR : Identify characteristic peaks (e.g., N-H stretch at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹).
  • Mass spectrometry : Compare molecular ion ([M+H]⁺) with theoretical m/z (e.g., C₁₀H₁₀N₃: 172.09).
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation .

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of dust/vapors .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid skin contact .
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) at 2–8°C .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate kinase inhibition potential?

  • Methodology :

  • Fluorescence-based assays : Use ADP-Glo™ Kinase Assay to measure ATP consumption. Include positive controls (e.g., staurosporine) .
  • Competitive binding studies : Perform SPR (Surface Plasmon Resonance) to determine Kd values.
  • Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to prioritize derivatives .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Replicate studies : Ensure identical assay conditions (pH, temperature, cell lines) .
  • Orthogonal assays : Cross-validate results using SPR, MST (Microscale Thermophoresis), and cellular viability assays .
  • Meta-analysis : Pool data from multiple studies (e.g., PubMed, Scopus) to identify trends or outliers .

Q. How to perform SAR studies to optimize target binding?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified cyclopropyl or benzimidazole groups (e.g., halogenation, alkylation) .
  • Computational modeling : Apply QM/MM simulations to predict binding energies and optimize steric/electronic effects .
  • In vitro testing : Rank analogs by IC50 values in enzyme inhibition assays .

Q. How to assess stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Incubate compound in buffers (pH 3–10) at 40°C for 4 weeks; monitor degradation via HPLC .
  • LC-MS analysis : Identify degradation products (e.g., hydrolyzed cyclopropane ring) using high-resolution mass spectrometry .
  • Recommendations : Store lyophilized samples at -20°C for long-term stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.